molecular formula C10H18N2O2 B13969452 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13969452
M. Wt: 198.26 g/mol
InChI Key: RVPZKMFADYDRBQ-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[34]octan-6-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a suitable azaspiro intermediate, followed by functional group modifications to introduce the amino and hydroxymethyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins. The specific pathways involved depend on the context in which the compound is used, such as its role in a biochemical assay or its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure and is used in drug discovery.

    2-Amino-1,4-dihydropyrimidines: These compounds have similar functional groups and are studied for their antibacterial properties.

Uniqueness

2-Amino-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-amino-1-[2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]ethanone

InChI

InChI=1S/C10H18N2O2/c11-5-9(14)12-2-1-10(7-12)3-8(4-10)6-13/h8,13H,1-7,11H2

InChI Key

RVPZKMFADYDRBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CO)C(=O)CN

Origin of Product

United States

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